BZ-Arg-ome carbonate salt
Overview
Description
BZ-Arg-ome carbonate salt is a useful research compound. Its molecular formula is C15H22N4O6 and its molecular weight is 354.36 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that many carbonate salts interact with various biological targets, influencing a range of physiological processes
Mode of Action
For instance, they can modulate the affinity of proteins for particular columns and nonspecific protein–protein or protein–surface interactions
Biochemical Pathways
For example, they can influence protein–surface interactions, which are crucial for various cellular processes
Pharmacokinetics
It’s known that the adme properties of a compound are strongly influenced by its physicochemical parameters
Result of Action
It’s known that cationic amino acid-based surfactants, which bz-arg-ome carbonate salt may be classified as, can interact with lipid bilayers of microorganisms, resulting in cell death through disruption of membrane topology
Action Environment
For instance, the formation of carbonate salts or ion pairs in water is mostly driven by entropy
Properties
IUPAC Name |
carbonic acid;methyl 2-benzamido-5-(diaminomethylideneamino)pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3.CH2O3/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10;2-1(3)4/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17);(H2,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDGTEAWFBDILR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.C(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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